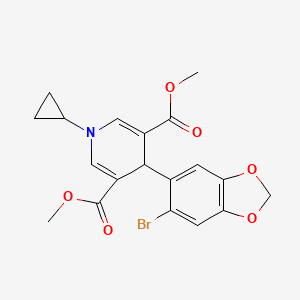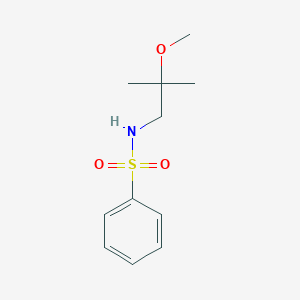![molecular formula C20H19N3O3S B3479080 4-[methyl(phenylsulfonyl)amino]-N-(4-pyridinylmethyl)benzamide](/img/structure/B3479080.png)
4-[methyl(phenylsulfonyl)amino]-N-(4-pyridinylmethyl)benzamide
Descripción general
Descripción
4-[methyl(phenylsulfonyl)amino]-N-(4-pyridinylmethyl)benzamide, also known as MPAPB, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 4-[methyl(phenylsulfonyl)amino]-N-(4-pyridinylmethyl)benzamide is not fully understood, but it is believed to involve the inhibition of the proteasome, a cellular complex responsible for protein degradation. This inhibition leads to the accumulation of misfolded proteins, ultimately resulting in cell death. Additionally, this compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, leading to their destruction. It has also been shown to reduce the production of inflammatory mediators, leading to a decrease in inflammation and pain. Additionally, this compound has been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-[methyl(phenylsulfonyl)amino]-N-(4-pyridinylmethyl)benzamide in lab experiments is its relatively low cost and ease of synthesis. Additionally, its low toxicity profile makes it a safer alternative to other compounds that may have more harmful effects. However, one limitation of using this compound is its limited solubility in aqueous solutions, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 4-[methyl(phenylsulfonyl)amino]-N-(4-pyridinylmethyl)benzamide. One area of interest is its potential use in combination with other anticancer agents to enhance their effectiveness. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in pain management. Finally, research on the optimization of the synthesis method and the development of more soluble derivatives may lead to the development of more effective therapeutic agents.
Aplicaciones Científicas De Investigación
4-[methyl(phenylsulfonyl)amino]-N-(4-pyridinylmethyl)benzamide has been the focus of several scientific studies due to its potential therapeutic applications. It has been shown to exhibit antitumor activity in vitro and in vivo, making it a promising candidate for cancer treatment. Additionally, this compound has shown potential as an analgesic and anti-inflammatory agent in animal models, suggesting its potential use in pain management.
Propiedades
IUPAC Name |
4-[benzenesulfonyl(methyl)amino]-N-(pyridin-4-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-23(27(25,26)19-5-3-2-4-6-19)18-9-7-17(8-10-18)20(24)22-15-16-11-13-21-14-12-16/h2-14H,15H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGHNACFBQXPGGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(=O)NCC2=CC=NC=C2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{4-[(3-nitro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-1-yl)oxy]phenyl}acetamide](/img/structure/B3478999.png)

![2-[(pyridin-4-ylmethyl)thio]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B3479012.png)
![5-[(4-methoxy-1-naphthyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3479025.png)
![2,3-bis{[2-oxo-2-(1-piperidinyl)ethyl]thio}quinoxaline](/img/structure/B3479028.png)
![1-[3-(1-azepanylsulfonyl)benzoyl]indoline](/img/structure/B3479034.png)
![N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide](/img/structure/B3479037.png)


![N-[2-(1-azepanylcarbonyl)phenyl]-N-benzylmethanesulfonamide](/img/structure/B3479067.png)

![N-benzyl-N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B3479082.png)
![4-[benzyl(methylsulfonyl)amino]-N-(4-fluorophenyl)benzamide](/img/structure/B3479098.png)
![N-(2,6-dimethylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B3479101.png)
